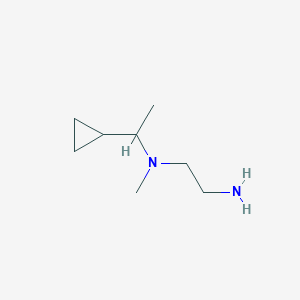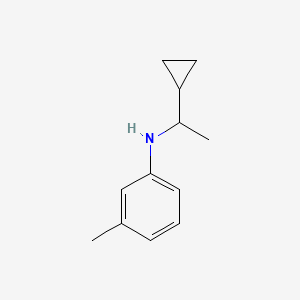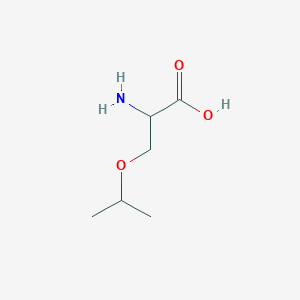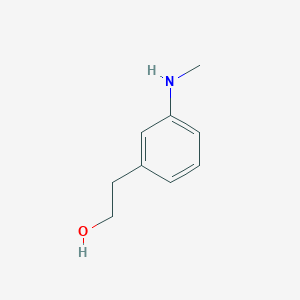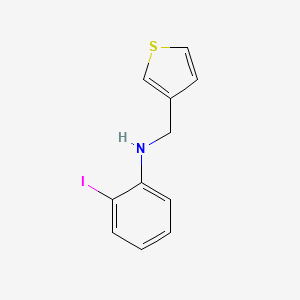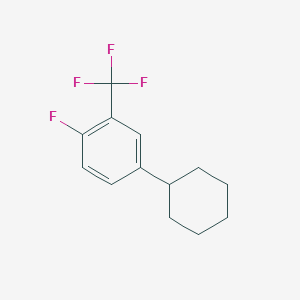
4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclohexyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves radical trifluoromethylation, where the trifluoromethyl group is introduced into the benzene ring through radical intermediates. This method is particularly useful for incorporating trifluoromethyl groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that optimize reaction conditions for high yield and purity. For example, the development of scalable processes for similar compounds has been reported, focusing on optimizing reaction conditions and using safer reagents .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: The replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or nitrated compounds.
Scientific Research Applications
4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The specific molecular targets and pathways involved depend on the compound’s intended application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: A compound with a bromine atom instead of a cyclohexyl group.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a cyclohexyl group.
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Features an ethoxy group in place of the cyclohexyl group.
Uniqueness
4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene is unique due to the combination of its cyclohexyl, fluorine, and trifluoromethyl groups. This unique structure imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14F4 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
4-cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H14F4/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
YEUQSTZWVXJNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


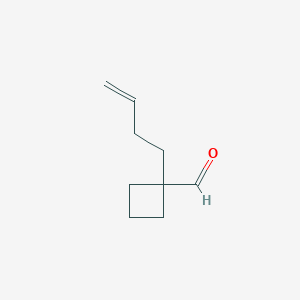
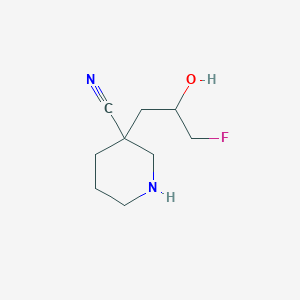
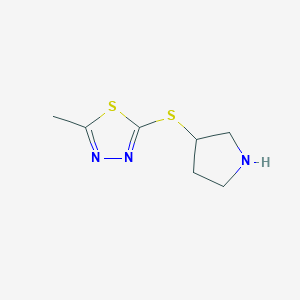
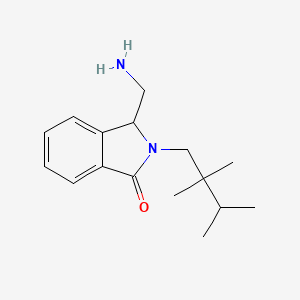
![1-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B13254601.png)
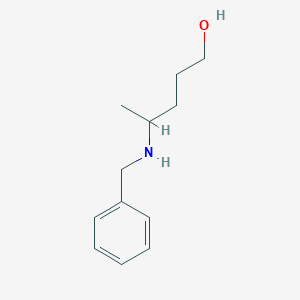
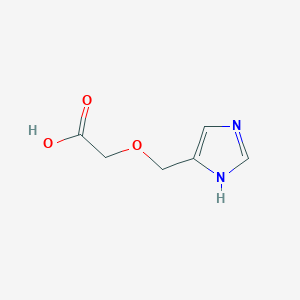
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)

